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molecular formula C9H12N4 B8717660 2-(3-Amino-5-methyl-2-pyrazolin-1-yl)pyridine CAS No. 85964-19-8

2-(3-Amino-5-methyl-2-pyrazolin-1-yl)pyridine

Cat. No. B8717660
M. Wt: 176.22 g/mol
InChI Key: CXSZQVKNWNZACV-UHFFFAOYSA-N
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Patent
US04622401

Procedure details

A 0.3 g. amount of sodium metal is dissolved in 100 ml. of absolute ethanol, then 5.45 g. of 2-hydrazinopyridine is added, followed by 3.35 g. of crotononitrile (mixture of cis or trans isomers). The reaction mixture is refluxed for 3 hours, then the solvent is removed in vacuo. Water is added and the solid is collected by filtration. The solid is recrystallized from dichloromethane-hexane, then acetone-hexane to give 3.1 g. of the product of the Example as yellow crystals, m.p. 154°-157° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[NH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)[NH2:3].[C:10](#[N:14])/[CH:11]=[CH:12]/[CH3:13]>C(O)C>[NH2:14][C:10]1[CH2:11][CH:12]([CH3:13])[N:2]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=2)[N:3]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
Water is added
FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from dichloromethane-hexane
CUSTOM
Type
CUSTOM
Details
acetone-hexane to give 3.1 g

Outcomes

Product
Name
Type
Smiles
NC1=NN(C(C1)C)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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